5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings. It has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: These involve the combination of two or more molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These involve the formation of a ring structure within a single molecule.
Tandem Reactions: These involve multiple sequential reactions that occur in a single reaction vessel without the need for intermediate purification.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylamine
- ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate
- ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)(methyl)amine)
Comparison: 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h4-5,7-8H,3,6H2,1-2H3,(H,10,11) |
InChI Key |
OIVRXONTEUNAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=NC=CN12)C |
Origin of Product |
United States |
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